4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline

Catalog No.
S3205192
CAS No.
866152-34-3
M.F
C19H30N2O2S
M. Wt
350.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]a...

CAS Number

866152-34-3

Product Name

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline

IUPAC Name

4-decyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline

Molecular Formula

C19H30N2O2S

Molecular Weight

350.52

InChI

InChI=1S/C19H30N2O2S/c1-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)20-19(24-2)16-21(22)23/h12-16,20H,3-11H2,1-2H3/b19-16-

InChI Key

XFJZXNSCSZICRM-MNDPQUGUSA-N

SMILES

CCCCCCCCCCC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC

Solubility

not available

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a synthetic organic compound characterized by a long alkyl chain (decyl) and a nitroethenyl moiety attached to an aniline base. The compound's structure features a decyl group, which imparts hydrophobic characteristics, making it potentially useful in various applications, including pharmaceuticals and materials science. The presence of the methylsulfanyl and nitro groups suggests possible reactivity and biological activity, particularly in relation to its electron-withdrawing properties.

  • Handle with care due to the potential explosive nature of nitro groups.
  • Wear appropriate personal protective equipment (PPE) when handling, such as gloves, goggles, and a fume hood.
  • Assume it may have similar hazardous properties to other nitroaromatic compounds.
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form amines or other derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles, leading to various substituted products.
  • Michael Addition: The double bond in the nitroethenyl moiety is susceptible to nucleophilic attack, allowing for the formation of adducts with nucleophiles.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new derivatives.

Research indicates that compounds similar to 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline exhibit significant biological activities. For instance, β-nitrostyrene derivatives have been studied for their antibacterial and antifungal properties, suggesting that this compound may also possess similar activities due to its structural features . The electron-withdrawing nitro group is often associated with enhanced biological activity, potentially making this compound a candidate for further pharmacological studies.

Synthesis of 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline can be achieved through several methods:

  • Alkylation of Aniline: Starting with aniline, the decyl group can be introduced via alkylation using appropriate alkyl halides.
  • Formation of Nitroethenyl Moiety: The nitroethenyl group can be synthesized through the reaction of a suitable nitroalkene with the methylsulfanyl derivative of aniline.
  • Coupling Reactions: Utilizing coupling reactions such as Suzuki or Stille coupling could also facilitate the introduction of various substituents onto the aromatic ring.

These methods allow for the customization of the compound's properties based on desired applications.

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline has potential applications in:

  • Pharmaceutical Development: Due to its possible antibacterial and antifungal activities.
  • Material Science: As a precursor for synthesizing polymers or surfactants owing to its hydrophobic decyl chain.
  • Chemical Intermediates: In organic synthesis for creating more complex molecules.

Studies on similar compounds suggest that 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline may interact with biological targets through hydrogen bonding and π-π stacking due to its aromatic nature. Investigating these interactions could reveal insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline. Here are some comparable compounds:

Compound NameStructureUnique Features
4-methoxy-N-[(1Z)-1-(methylsulfanyl)-2-nitroethenyl]anilineC10H12N2O3SContains a methoxy group, which may influence solubility and reactivity .
N-[1-(methylsulfanyl)-2-nitrovinyl]anilineC9H10N2O2SLacks the decyl chain, resulting in different hydrophobic properties .
4-(Methylthio)anilineC7H9NSA simpler structure without the nitro group, affecting biological activity .

These comparisons highlight the unique aspects of 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline, particularly its long alkyl chain which enhances hydrophobic interactions and potential applications in drug delivery systems or as surfactants. Each compound's unique functional groups and structures contribute to distinct chemical behaviors and biological activities.

XLogP3

8.3

Dates

Modify: 2023-08-18

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